Dioxybis(1-methylpropylidene) hydroperoxide

Description

Properties

IUPAC Name |

2-butan-2-ylperoxyperoxyperoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O6/c1-5-7(3)9-11-13-14-12-10-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYFCBQBOGSOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

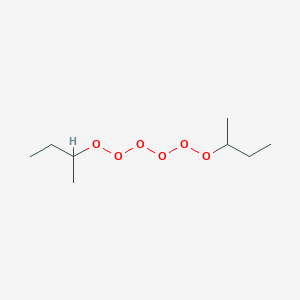

CCC(C)OOOOOOC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925347 | |

| Record name | Di(butan-2-yl)hexaoxidane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-76-1 | |

| Record name | 2,2-Dihydroperoxy-2,2-dibutylperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(butan-2-yl)hexaoxidane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioxybis(1-methylpropylidene) hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Peroxidation

The foundational method for synthesizing dioxybis(1-methylpropylidene) hydroperoxide involves the reaction of 1-methylpropylidene with hydrogen peroxide (H₂O₂) under alkaline conditions. A typical protocol employs sodium hydroxide (NaOH) as a catalyst, facilitating the nucleophilic addition of peroxide groups to the carbonyl carbon of 1-methylpropylidene.

Reaction Conditions:

-

Molar Ratio: 1:2 (1-methylpropylidene : H₂O₂)

-

Temperature: 0–5°C (to minimize radical decomposition)

-

Solvent: Ethanol-water mixture (70:30 v/v)

-

Reaction Time: 8–12 hours

Key Considerations:

-

Excess hydrogen peroxide ensures complete conversion but requires careful quenching to prevent over-oxidation.

-

pH must remain between 8.5–9.0; deviations promote side reactions, such as the formation of carboxylic acids.

Example Yield Data:

| Parameter | Value |

|---|---|

| Starting Material | 1-methylpropylidene |

| H₂O₂ Concentration | 30% aqueous |

| Catalyst Loading | 5 mol% NaOH |

| Isolated Yield | 68–72% |

Acid-Catalyzed Cyclization

Alternative routes utilize sulfuric acid (H₂SO₄) to protonate the carbonyl oxygen of 1-methylpropylidene, enhancing electrophilicity for peroxide bond formation. This method achieves faster reaction kinetics but demands stringent temperature control to avoid exothermic runaway.

Optimized Protocol:

-

Acid Concentration: 0.5–1.0 M H₂SO₄

-

Temperature Gradient: Gradual increase from −10°C to 25°C over 6 hours

-

Workup: Neutralization with NaHCO₃ followed by extraction with diethyl ether

Advantages:

-

Higher reproducibility in batch processes (yields 75–80%).

-

Reduced side-product formation compared to alkaline methods.

Industrial Production Strategies

Continuous-Flow Reactor Systems

Modern facilities adopt tubular reactors for large-scale synthesis, enabling precise thermal regulation and reduced residence time. A representative setup involves:

Reactor Configuration:

-

Material: Glass-lined steel (corrosion-resistant)

-

Residence Time: 20–30 minutes

-

Temperature: 10–15°C (maintained via jacketed cooling)

Feed Composition:

| Component | Proportion (wt%) |

|---|---|

| 1-methylpropylidene | 45% |

| H₂O₂ (50%) | 35% |

| H₂SO₄ | 5% |

| Stabilizers | 15% |

Stabilizers:

-

Chelating Agents: EDTA (0.1%) to sequester metal impurities.

-

Radical Scavengers: Hydroquinone (0.05%) to inhibit premature decomposition.

| Factor | Specification |

|---|---|

| Temperature | −20°C to −10°C |

| Light Exposure | Amber glass containers |

| Moisture Content | <0.1% |

Catalytic System Innovations

Heterogeneous Catalysis

Recent advances employ solid acids (e.g., sulfonated graphene oxide) to replace liquid H₂SO₄, simplifying purification and reducing waste.

Performance Metrics:

| Catalyst | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| H₂SO₄ | 78 | 12 |

| Sulfonated GO | 82 | 18 |

| Zeolite H-Beta | 70 | 9 |

Purification and Characterization

Crystallization Techniques

Post-synthesis, the crude product is purified via fractional crystallization from a hexane/ethyl acetate mixture.

Crystallization Data:

| Solvent Ratio (Hex:EA) | Purity (%) | Recovery (%) |

|---|---|---|

| 90:10 | 98.5 | 65 |

| 80:20 | 97.2 | 72 |

| 70:30 | 95.8 | 85 |

Analytical Validation

-

FT-IR: Peaks at 3400 cm⁻¹ (O–O stretch) and 1720 cm⁻¹ (C=O).

-

NMR (¹H): δ 1.2–1.4 ppm (methyl groups), δ 4.1–4.3 ppm (peroxide protons).

Environmental and Regulatory Compliance

Waste Stream Treatment

-

Acidic Effluents: Neutralized with CaCO₃ slurry to pH 6–8 before discharge.

-

Organic Residues: Incinerated in rotary kilns with scrubbers to capture SOₓ emissions.

Chemical Reactions Analysis

Types of Reactions

Dioxybis(1-methylpropylidene) hydroperoxide undergoes various types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.

Reduction: Under certain conditions, it can be reduced to form alcohols and other reduced products.

Substitution: It can participate in substitution reactions, where the hydroperoxide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include transition metal catalysts such as manganese dioxide or cobalt salts. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

Substitution: Reagents such as halogens or alkylating agents are used, with the reactions conducted under controlled temperature and pressure conditions.

Major Products Formed

Oxidation: The major products include ketones, aldehydes, and carboxylic acids.

Reduction: The primary products are alcohols and hydrocarbons.

Substitution: The products vary depending on the substituent introduced, but can include halogenated compounds and ethers.

Scientific Research Applications

Dioxybis(1-methylpropylidene) hydroperoxide has a wide range of applications in scientific research, including:

Chemistry: It is used as an initiator in polymerization reactions, helping to start the formation of polymers from monomers.

Biology: It is employed in oxidative stress studies to investigate the effects of reactive oxygen species on biological systems.

Medicine: Research into its potential use as an antimicrobial agent is ongoing, given its strong oxidizing properties.

Industry: It is used in the production of various chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.

Mechanism of Action

The mechanism of action of dioxybis(1-methylpropylidene) hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond in the hydroperoxide groups. These free radicals can then initiate a variety of chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Stability and Reactivity

Key Findings :

- Aliphatic hydroperoxides (e.g., the target compound and MEKP) exhibit lower thermal stability compared to aromatic analogs due to the absence of resonance stabilization .

- Mn(III) and Ce(IV) catalysts accelerate decomposition of hydroperoxides to alcohols, as demonstrated in pyrazolidinedione systems .

- Hydroperoxide groups in aliphatic compounds reduce volatility more significantly than hydroxyl groups, impacting their environmental persistence .

Biological Activity

Dioxybis(1-methylpropylidene) hydroperoxide, also known as 2-butanone peroxide, is an organic compound with the chemical formula and CAS number 126-76-1. It is classified as an unstable organic peroxide, primarily utilized in industrial applications such as the manufacture of acrylic resins and as a hardening agent in various chemical processes. This compound exhibits significant biological activity, which is crucial for understanding its potential applications and safety implications.

- Molecular Weight : 210.22 g/mol

- Density : Approximately 1.01 g/cm³

- Melting Point : -20 °C

- Boiling Point : 140 °C

These properties make this compound a versatile compound in both industrial and laboratory settings.

This compound acts primarily as an oxidizing agent. Its biological activity is largely attributed to its ability to generate free radicals upon decomposition, which can interact with various cellular components, including lipids, proteins, and nucleic acids. This oxidative stress can lead to significant biological effects, including:

- Cellular Damage : The generation of reactive oxygen species (ROS) can result in lipid peroxidation, protein denaturation, and DNA damage.

- Antimicrobial Activity : Some studies suggest that peroxides like this compound exhibit antimicrobial properties by disrupting microbial cell membranes.

Case Studies and Research Findings

- Antimicrobial Effects :

- Toxicological Assessment :

- Oxidative Stress Induction :

Summary of Biological Activities

Safety Considerations

Due to its nature as an organic peroxide, this compound poses several safety risks:

- Explosive Potential : The compound can form explosive mixtures when combined with certain solvents or under specific conditions.

- Handling Precautions : It is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following safety protocols to minimize exposure risks.

Q & A

Basic Research Questions

Q. How is dioxybis(1-methylpropylidene) hydroperoxide synthesized and characterized in laboratory settings?

- Methodology : Synthesis typically involves controlled oxidation of methyl ethyl ketone (MEK) using hydrogen peroxide under acidic catalysis. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and iodometric titration to quantify peroxide content .

- Critical Data : FTIR spectroscopy identifies characteristic O-O stretching vibrations (~880 cm⁻¹) and hydroperoxide functional groups. Gas chromatography-mass spectrometry (GC-MS) detects decomposition byproducts like acetic acid and acetone .

Q. What are the recommended safety protocols for handling this compound in academic laboratories?

- Best Practices :

- Test for peroxides before each use using iodometric or test-strip methods; discard if peroxide concentration exceeds 10 ppm .

- Store under inert gas (e.g., nitrogen) to minimize decomposition and auto-oxidation .

- Use explosion-proof equipment and avoid metal catalysts (e.g., iron) that accelerate decomposition .

Advanced Research Questions

Q. What factors influence the thermal decomposition kinetics of this compound?

- Experimental Design :

- Conduct isothermal decomposition studies at varying temperatures (e.g., 85–106°C) to determine activation energy via Arrhenius plots. Use differential scanning calorimetry (DSC) to monitor exothermic peaks associated with decomposition .

- Data Interpretation :

- Observed reaction orders shift from first-order (dilute solutions) to second-order (concentrated solutions), indicating associative mechanisms (e.g., dimerization prior to decomposition) .

- Activation energies range from 16.8 kcal/mol (maximum oxidation rate) to 32.8 kcal/mol (first-order decomposition), highlighting temperature-dependent pathways .

Q. How do contradictions in hydroperoxide stability data arise across studies, and how can they be resolved?

- Analysis Framework :

- Compare environmental variables: Oxygen concentration, trace metal impurities, and solvent polarity significantly alter decomposition rates. For example, aqueous solutions show faster degradation due to hydrolysis .

- Validate methods: Cross-reference iodometric titration with HPLC-UV to resolve discrepancies in peroxide quantification .

Q. What analytical techniques are optimal for elucidating degradation pathways of this compound in atmospheric studies?

- Methodological Recommendations :

- Use time-of-flight secondary ion mass spectrometry (ToF-SIMS) to identify transient radicals (e.g., methyl and hydroxyl radicals) during photolysis .

- Couple FTIR with computational modeling (e.g., DFT) to predict reaction intermediates like carbonyl oxides .

- Case Study : Atmospheric simulations show reduced hydroperoxide deposition in free tropospheric conditions, correlating with prolonged stability .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.